molecular formula C10H9NO4S B3022388 5-Methanesulfonyl-1H-indole-2-carboxylic acid CAS No. 367501-41-5

5-Methanesulfonyl-1H-indole-2-carboxylic acid

Cat. No. B3022388
M. Wt: 239.25 g/mol
InChI Key: OMDMAZNVKWBUDD-UHFFFAOYSA-N
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Description

5-Methanesulfonyl-1H-indole-2-carboxylic acid is a compound that is closely related to various research areas, particularly in the synthesis of indole derivatives and as a reagent in organic chemistry. The compound itself is not directly mentioned in the provided papers, but its structural components and related compounds are extensively studied. For instance, indole derivatives are synthesized for their potential applications in medicinal chemistry and as intermediates in organic synthesis . Methanesulfonic acid is a reagent used in various chemical reactions, including oxidation and catalysis .

Synthesis Analysis

The synthesis of related indole compounds often involves the use of methanesulfonic acid or its derivatives. For example, the synthesis of 5-substituted indole derivatives utilizes methanesulfonic acid as a masked formyl group, which is later transformed through elimination of SO2 . Similarly, chloromethyl-1H-indole-2-carboxylates are prepared by the elimination of SO2 from methanesulfonic acid derivatives . These methods highlight the versatility of methanesulfonic acid in the synthesis of complex organic molecules.

Molecular Structure Analysis

The molecular structure of 5-Methanesulfonyl-1H-indole-2-carboxylic acid would consist of an indole core, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring, with a methanesulfonyl group and a carboxylic acid moiety attached at specific positions. The indole core is a common motif in natural products and pharmaceuticals, and its derivatives are often studied using NMR spectroscopy and X-ray crystallography to determine their structure .

Chemical Reactions Analysis

Methanesulfonic acid and its derivatives participate in various chemical reactions. For instance, it is used as a catalyst in the synthesis of benzoxazoles from carboxylic acids . It also promotes the oxidative C-H bond activation for the alkylation of benzylic ethers and carbamates . These reactions demonstrate the reactivity of methanesulfonic acid and its utility in facilitating diverse chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of methanesulfonic acid derivatives are influenced by their functional groups. Methanesulfonic acid is a strong acid and is known for its stability and solubility in organic and aqueous solutions . Its derivatives, such as those containing the indole ring, exhibit a range of properties depending on their substitution patterns. These properties are essential for their reactivity and their application in various chemical processes, including catalysis and synthesis of heterocyclic compounds .

Scientific Research Applications

Synthesis of Indole Derivatives

5-Methanesulfonyl-1H-indole-2-carboxylic acid has significant applications in the synthesis of indole derivatives. Pete, Parlagh, and Tőke (2003) demonstrated the preparation of ethyl 5-formyl-1H-indole-2-carboxylates from 2-ethoxycarbonyl-1H-indole-5-methanesulfonic acids, showcasing its role in transforming sulfomethyl groups to formyl functions (Pete, Parlagh, & Tőke, 2003). Similarly, Pete, Varga, and Kovács (2004) developed valuable synthetic intermediates, including chloromethyl-1H-indole-2-carboxylates, by eliminating SO2 from related methanesulfonic acids (Pete, Varga, & Kovács, 2004).

Catalysis and Reaction Mechanisms

The compound's role extends to various catalytic processes and reaction mechanisms. For instance, Jiang (2005) highlighted the use of copper methanesulfonate as an efficient catalyst in esterification processes (Jiang, 2005). Kumar, Rudrawar, and Chakraborti (2008) found that methanesulfonic acid effectively catalyzes the synthesis of benzoxazoles, showcasing its utility in facilitating complex organic reactions (Kumar, Rudrawar, & Chakraborti, 2008).

Enzyme Interaction Studies

Research has also explored its interactions with enzymes. Kitz and Wilson (1963) investigated the effects of methanesulfonyl fluoride, a derivative of methanesulfonic acid, on acetylcholinesterase, providing insights into enzyme inhibitor dynamics (Kitz & Wilson, 1963).

Protein Analysis

Simpson, Neuberger, and Liu (1976) described an analytical procedure using methanesulfonic acid for precise amino acid composition analysis of proteins (Simpson, Neuberger, & Liu, 1976).

Microbial Metabolism

Kelly and Murrell (1999) studied the microbial metabolism of methanesulfonic acid, highlighting its role in the biogeochemical cycling of sulfur (Kelly & Murrell, 1999).

Green Chemistry

Wilkinson (2011) discussed the use of methanesulfonic anhydride in Friedel-Crafts acylation, emphasizing its environmental benefits in chemical synthesis (Wilkinson, 2011).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .

properties

IUPAC Name

5-methylsulfonyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4S/c1-16(14,15)7-2-3-8-6(4-7)5-9(11-8)10(12)13/h2-5,11H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDMAZNVKWBUDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)NC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80625417
Record name 5-(Methanesulfonyl)-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methanesulfonyl-1H-indole-2-carboxylic acid

CAS RN

367501-41-5
Record name 5-(Methylsulfonyl)-1H-indole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=367501-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Methanesulfonyl)-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methanesulfonyl-1H-indole-2-carboxylic acid
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Synthesis routes and methods

Procedure details

To a solution of the 5-methanesulfonyl-1H-indole-2-carboxylic acid methyl ester (0.49 g) in THF (12 mL) and water (4 ml) was added LiOH (0.098 g). The reaction mixture was left to stir for 2 hours. Acetic acid was added and the product extracted with dichloromethane. The organic extracts were combined, dried with magnesium sulfate, filtered and the filtrate evaporated to give the title compound as a solid (0.110 g).
Quantity
0.49 g
Type
reactant
Reaction Step One
Name
Quantity
0.098 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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